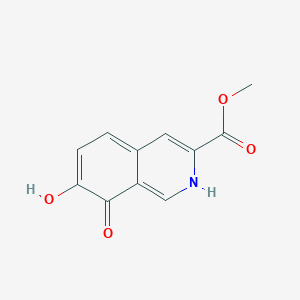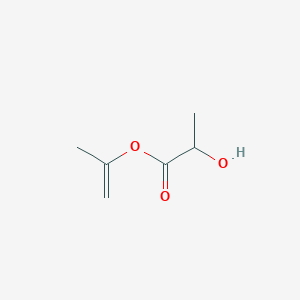
Prop-1-en-2-yl 2-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Prop-1-en-2-yl 2-hydroxypropanoate, also known as methacryloyl-L-hydroxyproline (MLHP), is a synthetic amino acid derivative that has gained significant attention in the scientific community due to its unique properties. This compound has been extensively studied for its potential use in various applications, including drug delivery systems, tissue engineering, and biomedical imaging.
Mechanism Of Action
The mechanism of action of Prop-1-en-2-yl 2-hydroxypropanoate is not fully understood. However, it is believed that MLHP interacts with the cell membrane, leading to the release of encapsulated drugs. This interaction is thought to be mediated by the hydrophobic and hydrophilic regions of the MLHP molecule.
Biochemical And Physiological Effects
Prop-1-en-2-yl 2-hydroxypropanoate has been shown to have a number of biochemical and physiological effects. In vitro studies have demonstrated that MLHP can enhance the cellular uptake of drugs, leading to increased efficacy. Additionally, MLHP has been shown to have antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases.
Advantages And Limitations For Lab Experiments
One of the major advantages of using Prop-1-en-2-yl 2-hydroxypropanoate in lab experiments is its ability to encapsulate drugs and deliver them to specific target sites. This makes MLHP an ideal candidate for the development of targeted drug delivery systems. However, one of the limitations of using MLHP in lab experiments is its relatively low solubility in aqueous solutions. This can make it difficult to work with in certain experimental settings.
Future Directions
There are a number of potential future directions for research on Prop-1-en-2-yl 2-hydroxypropanoate. One potential direction is the development of new drug delivery systems based on MLHP. Additionally, further research is needed to fully understand the mechanism of action of MLHP and its potential applications in the treatment of various diseases. Finally, there is a need for further research on the safety and toxicity of MLHP, particularly in vivo.
Synthesis Methods
Prop-1-en-2-yl 2-hydroxypropanoate can be synthesized through the reaction of methacrylic anhydride with L-hydroxyproline in the presence of a catalyst. The reaction results in the formation of MLHP, which can be purified through column chromatography or recrystallization.
Scientific Research Applications
Prop-1-en-2-yl 2-hydroxypropanoate has been extensively studied for its potential use in various scientific research applications. One of the most promising applications of MLHP is its use in drug delivery systems. Due to its unique chemical structure, MLHP can be used to encapsulate drugs and deliver them to specific target sites in the body. This makes MLHP an ideal candidate for the development of targeted drug delivery systems.
properties
CAS RN |
146052-66-6 |
|---|---|
Product Name |
Prop-1-en-2-yl 2-hydroxypropanoate |
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
prop-1-en-2-yl 2-hydroxypropanoate |
InChI |
InChI=1S/C6H10O3/c1-4(2)9-6(8)5(3)7/h5,7H,1H2,2-3H3 |
InChI Key |
TYSWCCXRNAGISP-UHFFFAOYSA-N |
SMILES |
CC(C(=O)OC(=C)C)O |
Canonical SMILES |
CC(C(=O)OC(=C)C)O |
synonyms |
Propanoic acid, 2-hydroxy-, 1-methylethenyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-Hydroxy-4-[2-[[3-hydroxy-4-[[3-methyl-2-[[3-methyl-2-[(2-phenylacetyl)amino]butanoyl]amino]butanoyl]amino]-5-phenylpentanoyl]amino]propanoylamino]-5-phenylpentanoic acid](/img/structure/B118016.png)
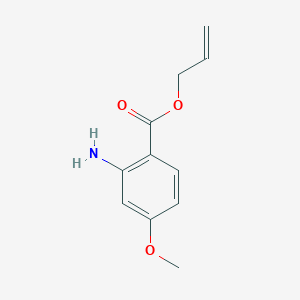
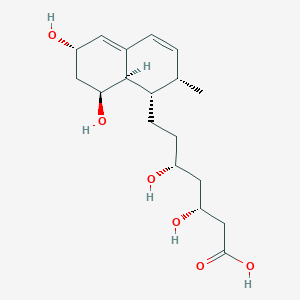
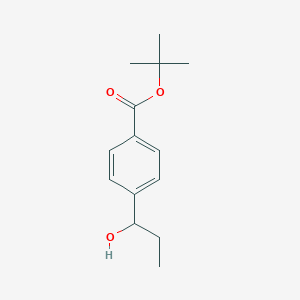
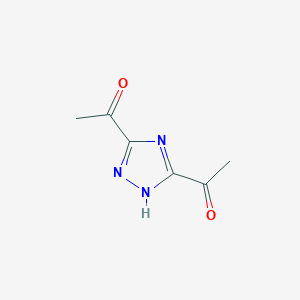
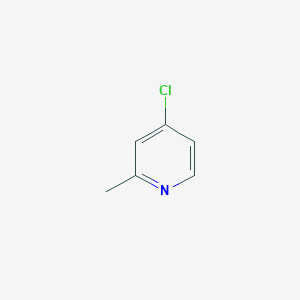
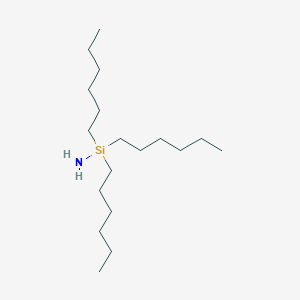
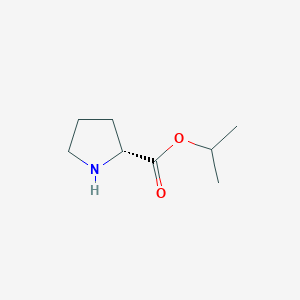
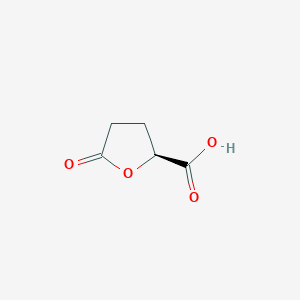
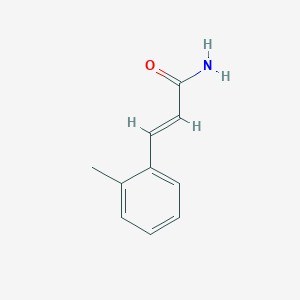
![7-ethyl-2-methyl-3H-pyrazolo[1,5-b][1,2,4]triazole](/img/structure/B118047.png)
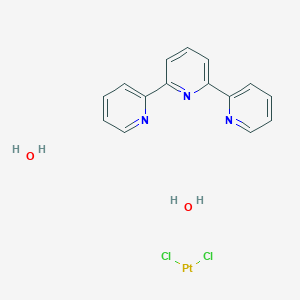
![(Z)-1-[4-(2-Chloroethoxyphenyl]-1,2-diphenyl-1-butene](/img/structure/B118057.png)
